molecular formula C9H10ClNO4S B2678782 2-Chloro-5-dimethylsulfamoyl-benzoic acid CAS No. 37088-27-0

2-Chloro-5-dimethylsulfamoyl-benzoic acid

Cat. No.: B2678782
CAS No.: 37088-27-0
M. Wt: 263.69
InChI Key: GHZFXVLKFOAKRO-UHFFFAOYSA-N
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Description

2-Chloro-5-dimethylsulfamoyl-benzoic acid: is an organic compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol . This compound is characterized by the presence of a chloro group, a dimethylsulfamoyl group, and a benzoic acid moiety. It is commonly used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-dimethylsulfamoyl-benzoic acid typically involves the chlorination of 5-dimethylsulfamoyl-benzoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-dimethylsulfamoyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzoic acids.

    Oxidation Reactions: Formation of sulfonic acid derivatives.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-Chloro-5-dimethylsulfamoyl-benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-dimethylsulfamoyl-benzoic acid involves its interaction with specific molecular targets. The chloro group and the dimethylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Chloro-5-sulfamoyl-benzoic acid: Similar structure but lacks the dimethyl groups on the sulfamoyl moiety.

    2,4-Dichloro-5-sulfamoyl-benzoic acid: Contains an additional chloro group at the 4-position.

    5-Dimethylsulfamoyl-benzoic acid: Lacks the chloro group at the 2-position.

Uniqueness: 2-Chloro-5-dimethylsulfamoyl-benzoic acid is unique due to the presence of both the chloro group and the dimethylsulfamoyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and synthetic processes .

Properties

IUPAC Name

2-chloro-5-(dimethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZFXVLKFOAKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37088-27-0
Record name 2-chloro-5-(dimethylsulfamoyl)benzoic acid
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